molecular formula C18H14O3 B5717302 Benzhydryl furan-2-carboxylate

Benzhydryl furan-2-carboxylate

Cat. No.: B5717302
M. Wt: 278.3 g/mol
InChI Key: MORGEPRUJKTCEN-UHFFFAOYSA-N
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Description

Benzhydryl furan-2-carboxylate is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a benzhydryl group, which consists of two phenyl rings attached to a central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with benzhydrol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzhydryl furan-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzhydryl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Comparison with Similar Compounds

    Benzhydryl furan-2-carboxamide: Similar structure but with an amide group instead of an ester.

    Benzhydryl furan-2-carboxylic acid: The carboxylic acid form of the compound.

    Benzhydryl furan-2-carbinol: The alcohol derivative of the compound.

Uniqueness: Benzhydryl furan-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its similar compounds. The ester group can undergo hydrolysis to release the active furan-2-carboxylic acid, making it a potential prodrug .

Properties

IUPAC Name

benzhydryl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(16-12-7-13-20-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORGEPRUJKTCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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